Conjugués de ligand-lieur E3 ligase 12

Vue d'ensemble

Description

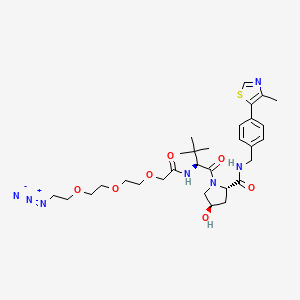

VH032-PEG3-N3 est un conjugué ligand-lieur d'E3 ligase synthétisé qui incorpore le ligand de von Hippel-Lindau à base de (S,R,S)-AHPC et un lieur de polyéthylène glycol à 3 unités. Ce composé est utilisé dans la technologie des chimères de ciblage de la protéolyse (PROTAC), qui est une approche novatrice dans la découverte et le développement de médicaments. VH032-PEG3-N3 est un réactif de chimie click, contenant un groupe azide qui peut subir des réactions de cycloaddition azide-alcyne catalysées par le cuivre .

Applications De Recherche Scientifique

VH032-PEG3-N3 is widely used in scientific research, particularly in the development of PROTACs. These are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, leading to the target protein’s ubiquitination and subsequent degradation by the proteasome. This technology has applications in:

Chemistry: Used in the synthesis of complex molecules and the study of protein-ligand interactions

Biology: Employed in the study of protein degradation pathways and the development of new therapeutic strategies

Medicine: Used in drug discovery and development, particularly in targeting disease-causing proteins for degradation

Industry: Applied in the production of high-purity compounds for research and development

Mécanisme D'action

Target of Action

E3 Ligase Ligand-Linker Conjugates 12 primarily targets E3 ubiquitin ligases . These are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . The compound can serve as a Cereblon ligand to recruit CRBN protein .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 12 is a heterobifunctional compound comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . It induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The compound is involved in the ubiquitin-proteasome system (UPS) , a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

The efficacy and selectivity of molecules inducing protein degradation, like this compound, depend on their affinity to the target protein and the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the compound’s action is the degradation of the targeted protein . This process is crucial in maintaining cellular homeostasis by degrading excessive or abnormal proteins in cells . It plays a vital role during posttranslational modification .

Action Environment

It’s known that the human genome encodes 600 e3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Analyse Biochimique

Biochemical Properties

E3 ligase Ligand-Linker Conjugates 12 play a crucial role in biochemical reactions by mediating the interaction between E3 ubiquitin ligases and target proteins. The conjugates typically consist of a ligand for the E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), and a linker that connects the ligand to a target protein-binding moiety. These interactions lead to the ubiquitination of the target protein, marking it for degradation by the proteasome. E3 ligase Ligand-Linker Conjugates 12 have been shown to interact with various proteins, including BET proteins, estrogen receptors, and androgen receptors .

Cellular Effects

E3 ligase Ligand-Linker Conjugates 12 have significant effects on various types of cells and cellular processes. By promoting the degradation of specific target proteins, these conjugates can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of BET proteins by E3 ligase Ligand-Linker Conjugates 12 can lead to changes in gene expression patterns, affecting cell proliferation and apoptosis. Additionally, the degradation of estrogen and androgen receptors can impact hormone signaling pathways, influencing cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of E3 ligase Ligand-Linker Conjugates 12 involves the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation. The conjugates bind to the E3 ligase through their ligand moiety and to the target protein through their target-binding moiety. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of E3 ligase Ligand-Linker Conjugates 12 can change over time due to factors such as stability and degradation. Studies have shown that these conjugates can remain stable and active for extended periods, allowing for sustained degradation of target proteins. The long-term effects on cellular function can vary depending on the specific target protein and the cellular context. In some cases, prolonged degradation of a target protein may lead to compensatory mechanisms or resistance .

Dosage Effects in Animal Models

The effects of E3 ligase Ligand-Linker Conjugates 12 can vary with different dosages in animal models. At lower doses, these conjugates may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, leading to adverse effects such as off-target protein degradation or toxicity. It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

E3 ligase Ligand-Linker Conjugates 12 are involved in metabolic pathways related to protein degradation. These conjugates interact with enzymes and cofactors involved in the ubiquitin-proteasome system, including E2 ubiquitin-conjugating enzymes and E3 ubiquitin ligases. By promoting the degradation of specific target proteins, these conjugates can affect metabolic flux and metabolite levels, influencing cellular metabolism and homeostasis .

Transport and Distribution

E3 ligase Ligand-Linker Conjugates 12 are transported and distributed within cells and tissues through interactions with transporters and binding proteins. These conjugates can be taken up by cells through endocytosis or other transport mechanisms and can accumulate in specific cellular compartments. The distribution and localization of these conjugates can influence their activity and effectiveness in degrading target proteins .

Subcellular Localization

The subcellular localization of E3 ligase Ligand-Linker Conjugates 12 can affect their activity and function. These conjugates may contain targeting signals or post-translational modifications that direct them to specific compartments or organelles within the cell. For example, some conjugates may be directed to the nucleus to degrade nuclear proteins, while others may localize to the cytoplasm or other organelles. The specific localization can influence the efficiency and specificity of target protein degradation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de VH032-PEG3-N3 implique l'incorporation du ligand de von Hippel-Lindau à base de (S,R,S)-AHPC et d'un lieur de polyéthylène glycol à 3 unités. Le composé contient un groupe azide, ce qui lui permet de subir des réactions de cycloaddition azide-alcyne catalysées par le cuivre avec des molécules contenant des groupes alcyne. Des réactions de cycloaddition alcyne-azide à contrainte promue peuvent également se produire avec des molécules contenant des groupes dibenzocyclooctyne ou bicyclononyne .

Méthodes de production industrielle

La production industrielle de VH032-PEG3-N3 implique une synthèse à grande échelle utilisant les mêmes principes que la synthèse en laboratoire. Le processus comprend la préparation du ligand de von Hippel-Lindau, du lieur de polyéthylène glycol et du groupe azide, suivie de leur conjugaison dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

VH032-PEG3-N3 subit plusieurs types de réactions chimiques, notamment :

Cycloaddition azide-alcyne catalysée par le cuivre (CuAAC) : Cette réaction implique le groupe azide de VH032-PEG3-N3 réagissant avec des groupes alcyne en présence de catalyseurs de cuivre

Cycloaddition alcyne-azide à contrainte promue (SPAAC) : Cette réaction se produit avec des molécules contenant des groupes dibenzocyclooctyne ou bicyclononyne

Réactifs et conditions courants

Cycloaddition azide-alcyne catalysée par le cuivre : Nécessite des catalyseurs de cuivre et des molécules contenant des alcynes

Cycloaddition alcyne-azide à contrainte promue : Nécessite des molécules contenant du dibenzocyclooctyne ou du bicyclononyne

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont les produits de cycloaddition, qui sont utilisés dans diverses applications, notamment le développement de PROTAC .

Applications de recherche scientifique

VH032-PEG3-N3 est largement utilisé dans la recherche scientifique, en particulier dans le développement de PROTAC. Ce sont des molécules bifonctionnelles conçues pour se lier simultanément à une E3 ligase et à une protéine cible, conduisant à l'ubiquitination de la protéine cible et à sa dégradation ultérieure par le protéasome. Cette technologie a des applications dans :

Chimie : Utilisé dans la synthèse de molécules complexes et l'étude des interactions protéine-ligand

Biologie : Employé dans l'étude des voies de dégradation des protéines et le développement de nouvelles stratégies thérapeutiques

Médecine : Utilisé dans la découverte et le développement de médicaments, en particulier dans le ciblage des protéines causant des maladies pour la dégradation

Industrie : Appliqué dans la production de composés de haute pureté pour la recherche et le développement

Mécanisme d'action

VH032-PEG3-N3 exerce ses effets en se liant à l'E3 ligase de von Hippel-Lindau, qui fait partie du système ubiquitine-protéasome. Cette liaison facilite le recrutement de protéines cibles pour l'ubiquitination et la dégradation ultérieure par le protéasome. Le groupe azide dans VH032-PEG3-N3 lui permet de subir des réactions de chimie click, permettant la conjugaison de diverses molécules au ligand de von Hippel-Lindau .

Comparaison Avec Des Composés Similaires

Composés similaires

VH032 : Un ligand de von Hippel-Lindau utilisé dans la technologie PROTAC.

VH298 : Un autre ligand de von Hippel-Lindau ayant des applications similaires.

Unicité

VH032-PEG3-N3 est unique en raison de l'incorporation d'un lieur de polyéthylène glycol à 3 unités et d'un groupe azide, ce qui permet des réactions de chimie click polyvalentes. Cela le rend très utile dans le développement de PROTAC et d'autres applications nécessitant une conjugaison moléculaire précise .

Activité Biologique

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 12 , represent a significant advancement in targeted protein degradation (TPD) technology, primarily through their role in the development of proteolysis-targeting chimeras (PROTACs). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, thus offering therapeutic potential in various diseases, including cancer.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 Ligase Ligand-Linker Conjugates 12 is a bifunctional molecule that consists of:

- An E3 ligase ligand : This component binds to an E3 ubiquitin ligase, crucial for the ubiquitination process.

- A linker : This segment connects the E3 ligase ligand to a target protein ligand, facilitating the formation of a ternary complex necessary for degradation.

The structure can be summarized as:

where is the target protein ligand, is the linker, and is the E3 ligase binding moiety .

The mechanism by which E3 ligase ligand-linker conjugates induce degradation involves several key steps:

- Binding : The conjugate simultaneously binds to the target protein and an E3 ligase.

- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.

- Degradation : The polyubiquitinated target protein is recognized by the proteasome and subsequently degraded into smaller peptides .

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of E3 Ligase Ligand-Linker Conjugates 12:

- Selectivity : Research indicates that modifications in linker length and structure can significantly influence the selectivity and efficiency of protein degradation. For instance, shorter linkers may enhance selectivity for specific isoforms of proteins, such as p38δ over p38α .

- Therapeutic Applications : E3 Ligase Ligand-Linker Conjugates 12 have been shown to effectively degrade proteins implicated in cancer progression, making them promising candidates for therapeutic development. In particular, studies have demonstrated their ability to degrade bromodomain-containing proteins like BRD4, which are often overexpressed in various cancers .

Data Table: Summary of Biological Activity

Case Studies

- BRD4 Degradation :

- CDK Degradation :

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOMHQGOVGODTD-ONBPZOJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.